2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the 5-methylthiophene-2-sulfonyl chloride. This intermediate is then reacted with piperidine to form the corresponding sulfonamide. Subsequent reactions with pyridine derivatives under controlled conditions yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction times to ensure high yield and purity. Advanced purification techniques, such as column chromatography or recrystallization, may be employed to obtain the final product in its purest form.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced pyridine or piperidine derivatives.
Substitution: : Substituted pyridine or piperidine derivatives.
Scientific Research Applications
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand in biological assays to study protein interactions.
Medicine: : Potential therapeutic applications include its use as a precursor for drug development.
Industry: : It can be employed in the manufacture of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific structural features. Similar compounds include:
1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine: : This compound differs in the presence of a piperazine ring instead of a piperidine ring.
1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid: : This compound has a pyrrolidine ring and a carboxylic acid group.
Properties
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-12-5-6-15(21-12)22(18,19)17-10-7-13(8-11-17)20-14-4-2-3-9-16-14/h2-6,9,13H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBCBIUCNREVTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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